LY2795050

Descripción

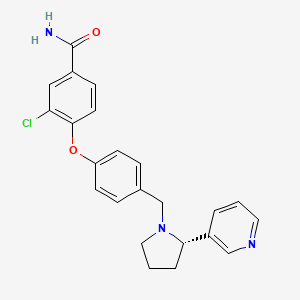

Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-4-[4-[[(2S)-2-pyridin-3-ylpyrrolidin-1-yl]methyl]phenoxy]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O2/c24-20-13-17(23(25)28)7-10-22(20)29-19-8-5-16(6-9-19)15-27-12-2-4-21(27)18-3-1-11-26-14-18/h1,3,5-11,13-14,21H,2,4,12,15H2,(H2,25,28)/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOCZNLSXJHWTG-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)Cl)C4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)Cl)C4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346133-08-1 |

Source

|

| Record name | LY-2795050 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346133081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2795050 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71PAL357HO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

LY2795050: A Technical Guide to its Mechanism of Action as a Selective Kappa-Opioid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2795050 is a potent and selective antagonist of the kappa-opioid receptor (KOR), a G protein-coupled receptor implicated in a range of neurological and psychiatric conditions, including depression, anxiety, and substance use disorders.[1][2] This technical guide provides an in-depth overview of the mechanism of action of LY2795050, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Mechanism of Action

LY2795050 exerts its pharmacological effects by competitively binding to the KOR, thereby blocking the binding of the endogenous agonist, dynorphin. The KOR is primarily coupled to the inhibitory G protein, Gi/o.[1] Agonist binding to the KOR initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, modulation of ion channel activity (activation of inwardly rectifying potassium channels and inhibition of N-type calcium channels), and activation of mitogen-activated protein kinase (MAPK) pathways.[3][4] By antagonizing the KOR, LY2795050 prevents these downstream signaling events, thereby mitigating the physiological and behavioral effects associated with KOR activation, such as dysphoria and negative affect.[5]

Quantitative Data Summary

The binding affinity and selectivity of LY2795050 for the human kappa-opioid receptor have been extensively characterized. The following tables summarize the key quantitative data from in vitro studies.

Table 1: In Vitro Binding Affinity of LY2795050 for Human Opioid Receptors

| Receptor | Ki (nM) |

| Kappa (KOR) | 0.72[6][7] |

| Mu (MOR) | 25.8[7] |

| Delta (DOR) | 153[7] |

Table 2: In Vitro Functional Antagonist Activity of LY2795050

| Receptor | Kb (nM) |

| Kappa (KOR) | 0.63[6][7] |

| Mu (MOR) | 6.8[7] |

| Delta (DOR) | 83.3[7] |

Signaling Pathways

The following diagrams illustrate the signaling pathway of the kappa-opioid receptor and the mechanism of action of LY2795050.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of LY2795050 are provided below.

In Vitro Radioligand Competition Binding Assays

Objective: To determine the binding affinity (Ki) of LY2795050 for human opioid receptors.

Protocol:

-

Membrane Preparation: Membranes from cells stably expressing human KOR, MOR, or DOR are prepared.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

-

Radioligand: A radiolabeled opioid ligand (e.g., [3H]diprenorphine) is used at a concentration near its Kd.

-

Competition: Increasing concentrations of unlabeled LY2795050 are incubated with the cell membranes and the radioligand.

-

Incubation: The mixture is incubated to allow for binding equilibrium to be reached (e.g., 60 minutes at 25°C).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity on the filters is determined by liquid scintillation counting.

-

Data Analysis: The IC50 values (concentration of LY2795050 that inhibits 50% of specific radioligand binding) are determined by nonlinear regression analysis. Ki values are then calculated using the Cheng-Prusoff equation.[8]

Ex Vivo Rodent Microdosing Studies

Objective: To assess the in vivo target engagement and brain penetration of LY2795050.[1]

Protocol:

-

Animal Models: Male Sprague-Dawley rats and both wild-type and KOR knockout mice are used.[1][9]

-

Drug Administration: A microdose of unlabeled LY2795050 (e.g., 3 µg/kg) is administered intravenously.[1]

-

Tissue Collection: At various time points post-injection, animals are euthanized, and brains are rapidly excised.[9]

-

Brain Dissection: Specific brain regions of interest (e.g., striatum, cerebellum) are dissected.[9]

-

Sample Preparation: Brain tissue is homogenized in a suitable solvent (e.g., acetonitrile with 0.1% formic acid).[9]

-

Quantification: The concentration of LY2795050 in the brain homogenates is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

-

Data Analysis: Brain-to-plasma concentration ratios and regional brain distribution are calculated to assess brain penetration and target engagement.[1]

In Vivo PET Imaging in Non-Human Primates

Objective: To visualize and quantify the in vivo binding of [11C]LY2795050 to KOR in the brain.[1]

Protocol:

-

Radiotracer Synthesis: [11C]LY2795050 is synthesized with high radiochemical purity.[1][10]

-

Animal Subjects: Rhesus monkeys are anesthetized and positioned in a PET scanner.[1]

-

Radiotracer Injection: A bolus of [11C]LY2795050 is injected intravenously.[1]

-

PET Scan: Dynamic PET data are acquired over a specified period (e.g., 90-120 minutes).[1]

-

Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma, which serves as the input function for kinetic modeling.[1]

-

Blocking Studies: To confirm specificity, scans are repeated after pretreatment with a non-radioactive KOR antagonist (e.g., LY2456302) or a non-selective opioid antagonist (e.g., naloxone).[1]

-

Image Reconstruction and Analysis: PET images are reconstructed, and time-activity curves are generated for various brain regions.

-

Kinetic Modeling: The distribution volume (VT) and binding potential (BPND) are calculated using appropriate kinetic models (e.g., two-tissue compartment model) to quantify KOR availability.[11]

References

- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 2. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]

- 4. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]

- 5. Role of the Dynorphin/Kappa Opioid Receptor System in the Motivational Effects of Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dynorphin/Kappa Opioid Receptor Signaling in Preclinical Models of Alcohol, Drug, and Food Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]

- 8. Kappa Receptors – Opioid Peptides [sites.tufts.edu]

- 9. Frontiers | Dynorphin/kappa opioid receptor system regulation on amygdaloid circuitry: Implications for neuropsychiatric disorders [frontiersin.org]

- 10. Biased Ligands at the Kappa Opioid Receptor: Fine-Tuning Receptor Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic modeling of 11C-LY2795050, a novel antagonist radiotracer for PET imaging of the kappa opioid receptor in humans - PMC [pmc.ncbi.nlm.nih.gov]

LY2795050: A Technical Guide to a Selective Kappa-Opioid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2795050 is a potent and selective antagonist of the kappa-opioid receptor (KOR), a key player in the modulation of mood, stress, and reward pathways in the central nervous system.[1][2][3] Dysregulation of the KOR system, and its endogenous ligand dynorphin, has been implicated in the pathophysiology of various neuropsychiatric disorders, including depression, anxiety, and substance use disorders.[1][2][4] As such, KOR antagonists like LY2795050 represent a promising therapeutic strategy for these conditions.[2][5][6] This technical guide provides a comprehensive overview of the core functional aspects of LY2795050, including its binding characteristics, signaling pathways, and the experimental methodologies used for its characterization.

Core Function and Mechanism of Action

LY2795050 functions as a competitive antagonist at the KOR, a G-protein coupled receptor (GPCR).[7][8] In its resting state, the KOR is coupled to inhibitory G-proteins (Gαi/o).[1][9] Upon activation by an agonist, such as the endogenous peptide dynorphin, the G-protein dissociates, leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channels (e.g., activation of G-protein-gated inwardly rectifying potassium channels (GIRKs) and inhibition of voltage-gated calcium channels).[1][9][10] This signaling cascade ultimately leads to a decrease in neuronal excitability.

LY2795050 exerts its effect by binding to the KOR and preventing the binding of endogenous or exogenous agonists, thereby blocking the initiation of this downstream signaling cascade.[7][8] By antagonizing the KOR, LY2795050 can mitigate the dysphoric and pro-depressive states associated with elevated dynorphin levels, which are often observed under conditions of stress and drug withdrawal.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for LY2795050, providing a comparative overview of its binding affinity, selectivity, and in vivo receptor occupancy.

Table 1: In Vitro Binding Affinity and Selectivity of LY2795050 [7][11][12][13][14]

| Receptor | Binding Affinity (Ki, nM) | Selectivity vs. KOR |

| Kappa (κ) Opioid Receptor (KOR) | 0.72 | - |

| Mu (μ) Opioid Receptor (MOR) | 25.8 | ~36-fold |

| Delta (δ) Opioid Receptor (DOR) | >150 | >200-fold |

Table 2: In Vivo Receptor Occupancy of LY2795050 in Rhesus Monkeys [11][12][13]

| Receptor | ED50 (µg/kg) | In Vivo Selectivity (MOR:KOR) |

| Kappa (κ) Opioid Receptor (KOR) | 15.6 | 7.6 |

| Mu (μ) Opioid Receptor (MOR) | 119 |

Signaling Pathways and Experimental Workflows

Visualizations of key signaling pathways and experimental workflows provide a clearer understanding of the molecular interactions and methodologies involved in the study of LY2795050.

Caption: Canonical G-protein-dependent signaling pathway of the kappa-opioid receptor and the antagonistic action of LY2795050.

Caption: A typical experimental workflow for a radioligand competition binding assay used to determine the binding affinity of LY2795050.

Caption: Logical diagram illustrating the therapeutic rationale for using a KOR antagonist like LY2795050 in stress-related disorders.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation of the presented data and for the design of future studies.

Radioligand Competition Binding Assay

This assay is employed to determine the in vitro binding affinity (Ki) of LY2795050 for the kappa, mu, and delta opioid receptors.[7][14][15]

-

Materials:

-

Cell membranes from cell lines stably expressing cloned human kappa, mu, or delta opioid receptors.

-

Radiolabeled ligand (e.g., [3H]diprenorphine, a non-selective opioid antagonist).

-

Unlabeled LY2795050 at a range of concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a non-selective opioid antagonist like naltrexone).

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled LY2795050 in the assay buffer.

-

A parallel set of incubations is performed in the presence of a high concentration of a non-selective antagonist to determine non-specific binding.

-

The mixture is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of LY2795050 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

In Vivo Receptor Occupancy Studies using Positron Emission Tomography (PET)

PET imaging with a radiolabeled tracer, such as [11C]LY2795050, allows for the in vivo quantification of KOR occupancy by unlabeled LY2795050.[8][11][12][13][16][17]

-

Subjects:

-

Materials:

-

Radiotracer: [11C]LY2795050.

-

Unlabeled LY2795050 for blocking studies.

-

PET scanner.

-

Arterial line for blood sampling to measure the arterial input function.

-

-

Procedure:

-

A baseline PET scan is performed following the intravenous injection of [11C]LY2795050 to determine the baseline receptor availability.

-

Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in the plasma over time.

-

For blocking studies, subjects are pre-treated with varying doses of unlabeled LY2795050 prior to the injection of [11C]LY2795050.

-

PET scans are acquired, and arterial blood sampling is repeated.

-

-

Data Analysis:

-

Kinetic modeling is applied to the PET data and the arterial input function to calculate regional binding potential (BPND) or distribution volume (VT).

-

The reduction in BPND or VT after administration of unlabeled LY2795050 is used to calculate receptor occupancy at different doses.

-

The dose of LY2795050 that produces 50% receptor occupancy (ED50) is determined by fitting the occupancy data to a saturation binding model.

-

Behavioral Assays in Animal Models

Behavioral assays in rodents are used to assess the functional antagonist activity of LY2795050 in vivo.

-

U50,488-Induced Locomotor Depression: [18][19]

-

Rationale: The KOR agonist U50,488 produces a dose-dependent decrease in locomotor activity. An effective KOR antagonist will block this effect.

-

Procedure:

-

Mice or rats are pre-treated with LY2795050 or vehicle.

-

After a specific pre-treatment time, the animals are administered U50,488.

-

Locomotor activity is then measured in an open field or activity chamber for a defined period.

-

-

Endpoint: A prevention of the U50,488-induced reduction in distance traveled or other locomotor parameters indicates KOR antagonist activity.

-

-

Forced Swim Test (FST): [4][20]

-

Rationale: This is a common screening test for antidepressant-like activity. Increased immobility time is interpreted as a behavioral despair-like state.

-

Procedure:

-

Mice or rats are administered LY2795050 or vehicle.

-

The animals are placed in a cylinder of water from which they cannot escape.

-

The duration of immobility is recorded over a set period.

-

-

Endpoint: A significant decrease in immobility time suggests an antidepressant-like effect.

-

Conclusion

LY2795050 is a well-characterized, potent, and selective kappa-opioid receptor antagonist with a promising preclinical profile. The data summarized in this guide highlight its high affinity and selectivity for the KOR, and its ability to effectively block KOR-mediated effects in vivo. The detailed experimental protocols provide a foundation for researchers to further investigate the therapeutic potential of LY2795050 and other KOR antagonists in the treatment of neuropsychiatric disorders. The continued exploration of this compound and the broader class of KOR antagonists holds significant promise for the development of novel and effective treatments for conditions such as depression, anxiety, and addiction.

References

- 1. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kappa-Opioid Antagonists for Psychiatric Disorders: From Bench to Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. Major Depressive Disorder and Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Kappa Opioid Receptor: From Addiction to Depression, and Back - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kappa Opioid Receptor Antagonists as Potential Therapeutics for Mood and Substance Use Disorders. [vivo.weill.cornell.edu]

- 7. Synthesis and Evaluation of [11C]LY2795050 as a Novel Kappa Opioid Receptor Antagonist Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of 11C-LY2795050 as a κ-opioid receptor antagonist radiotracer for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]

- 11. Determination of the in vivo selectivity of a new κ-opioid receptor antagonist PET tracer 11C-LY2795050 in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. Kinetic modeling of 11C-LY2795050, a novel antagonist radiotracer for PET imaging of the kappa opioid receptor in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jnm.snmjournals.org [jnm.snmjournals.org]

- 17. Kinetic modeling of (11)C-LY2795050, a novel antagonist radiotracer for PET imaging of the kappa opioid receptor in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Rapid-Onset Anti-Stress Effects of a Kappa-Opioid Receptor Antagonist, LY2795050, Against Immobility in an Open Space Swim Paradigm in Male and Female Mice [frontiersin.org]

- 19. Rapid-Onset Anti-Stress Effects of a Kappa-Opioid Receptor Antagonist, LY2795050, Against Immobility in an Open Space Swim Paradigm in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

The Selective Kappa-Opioid Receptor Antagonist LY2795050: A Technical Overview of its Binding Affinity and Functional Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2795050 is a potent and selective antagonist of the kappa-opioid receptor (KOR), a G protein-coupled receptor implicated in a range of neurological and psychiatric conditions, including depression, anxiety, and addiction. This document provides a comprehensive technical guide to the binding affinity and functional characteristics of LY2795050 at the KOR. Detailed methodologies for key experimental assays are presented, alongside a quantitative summary of its binding and antagonist potencies. Furthermore, signaling pathways associated with KOR activation and antagonism are illustrated to provide a clear mechanistic context.

Quantitative Binding Affinity and Antagonist Potency

The binding affinity of LY2795050 for the kappa-opioid receptor has been determined through radioligand competition binding assays. These studies demonstrate that LY2795050 exhibits a high affinity for the human KOR. The antagonist potency has been quantified in functional assays, confirming its ability to block KOR-mediated signaling.

Table 1: Binding Affinity (Ki) and Antagonist Potency (Kb) of LY2795050 for Human Opioid Receptors

| Receptor | Ki (nM) | Kb (nM) | Selectivity (over KOR) |

| Kappa (KOR) | 0.72[1][2][3][4] | 0.63[1][4] | - |

| Mu (MOR) | 25.8[2] | 6.8[2] | ~36-fold |

| Delta (DOR) | 153[2] | 83.3[2] | ~212-fold |

Data derived from studies using cloned human opioid receptors.

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor.

-

Radioligand: [³H]U-69,593, a selective KOR agonist.

-

Test Compound: LY2795050.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.

-

Scintillation Counter.

Procedure:

-

Incubation: In a final volume of 1 mL of assay buffer, incubate cell membranes (approximately 20 µg of protein) with a fixed concentration of [³H]U-69,593 (e.g., 0.4 nM) and varying concentrations of LY2795050.[5]

-

Equilibrium: Incubate the mixture at 25°C for 60 minutes to allow the binding to reach equilibrium.[5]

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of LY2795050 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow.

[³⁵S]GTPγS Binding Assay

This functional assay measures G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation. To determine the antagonist properties of LY2795050, its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured.

Materials:

-

Cell Membranes: Membranes from CHO cells stably expressing the human KOR.

-

Agonist: A KOR agonist such as U-50,488.

-

Antagonist: LY2795050.

-

[³⁵S]GTPγS.

-

GDP.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

Scintillation Counter.

Procedure:

-

Pre-incubation: Incubate cell membranes (approximately 15 µg) with varying concentrations of LY2795050 in the assay buffer.

-

Agonist Stimulation: Add a fixed concentration of the KOR agonist (e.g., U-50,488) to stimulate the receptor.

-

[³⁵S]GTPγS Binding: Add 0.05 nM [³⁵S]GTPγS and 10 µM GDP to the mixture and incubate for 60 minutes at 25°C.[5]

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Determine the ability of LY2795050 to inhibit the agonist-induced increase in [³⁵S]GTPγS binding. The antagonist potency (Kb) can be calculated from the IC50 value.

[³⁵S]GTPγS Binding Assay Workflow.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated KOR, a key event in receptor desensitization and an alternative signaling pathway. The antagonist effect of LY2795050 is determined by its ability to block agonist-induced β-arrestin recruitment. A common method is the PathHunter assay, which utilizes enzyme fragment complementation.

Materials:

-

Cells: A cell line (e.g., U2OS or CHO) engineered to co-express the KOR fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

-

Agonist: A KOR agonist.

-

Antagonist: LY2795050.

-

Substrate: A chemiluminescent substrate for the complemented enzyme.

-

Luminometer.

Procedure:

-

Cell Plating: Seed the engineered cells in a microplate and incubate overnight.

-

Antagonist Incubation: Add varying concentrations of LY2795050 to the cells and incubate.

-

Agonist Stimulation: Add a fixed concentration of the KOR agonist to induce receptor activation and subsequent β-arrestin recruitment.

-

Enzyme Complementation: The proximity of the KOR and β-arrestin upon recruitment allows the two enzyme fragments to complement, forming an active enzyme.

-

Signal Detection: Add the chemiluminescent substrate and measure the light output using a luminometer.

-

Data Analysis: Quantify the inhibitory effect of LY2795050 on the agonist-induced luminescent signal to determine its antagonist potency.

β-Arrestin Recruitment Assay Workflow.

Signaling Pathways

LY2795050, as a KOR antagonist, functions by blocking the downstream signaling cascades typically initiated by agonist binding to the receptor. These pathways primarily involve G protein-dependent and β-arrestin-dependent mechanisms.

G Protein-Dependent Signaling

Upon agonist activation, the KOR couples to inhibitory G proteins (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors. LY2795050 prevents this cascade by occupying the receptor and preventing the conformational change required for G protein activation.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Evaluation of [11C]LY2795050 as a Novel Kappa Opioid Receptor Antagonist Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. giffordbioscience.com [giffordbioscience.com]

LY2795050: A Technical Guide to its Selectivity for Kappa vs. Mu Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of LY2795050, a selective kappa opioid receptor (KOR) antagonist. The document summarizes key quantitative data, outlines detailed experimental methodologies for its characterization, and visualizes relevant pathways and workflows to offer a comprehensive resource for researchers in pharmacology and drug development.

Quantitative Selectivity Profile of LY2795050

LY2795050 demonstrates a high affinity and selectivity for the kappa opioid receptor over the mu and delta opioid receptors. The following tables summarize the in vitro binding affinities and functional antagonist potencies, as well as the in vivo selectivity profile.

Table 1: In Vitro Binding Affinity and Functional Antagonist Potency of LY2795050

| Receptor Subtype | Binding Affinity (Ki, nM) | Antagonist Potency (Kb, nM) |

| Kappa Opioid Receptor (KOR) | 0.72[1][2][3][4] | 0.63[3][4] |

| Mu Opioid Receptor (MOR) | 25.8[2][3][4] | 6.8[3][4] |

| Delta Opioid Receptor (DOR) | 153[2][3][4] | 83.3[3][4] |

Table 2: In Vitro and In Vivo Selectivity of LY2795050 for KOR vs. MOR

| Selectivity Measurement | Value |

| In Vitro KOR/MOR Binding Selectivity (Ki MOR / Ki KOR) | ~36-fold[2][5] |

| In Vivo KOR/MOR Selectivity (ED50 MOR / ED50 KOR) | 7.6-fold[5] |

Experimental Protocols

The characterization of LY2795050's selectivity for opioid receptors involves several key in vitro and in vivo experiments. The methodologies described below are based on standard practices in opioid receptor pharmacology and information from studies involving LY2795050.

Radioligand Competition Binding Assays

These assays are performed to determine the binding affinity (Ki) of LY2795050 for the different opioid receptor subtypes. The general workflow for this assay is depicted below.

Detailed Methodology:

-

Membrane Preparation: Crude membrane fractions are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the cloned human mu, delta, or kappa opioid receptor.

-

Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, pH 7.4.

-

Incubation: In a 96-well plate, the cell membranes (typically 10-20 µg of protein) are incubated with a fixed concentration of a non-selective opioid radioligand (e.g., [³H]diprenorphine) and varying concentrations of LY2795050. The incubation is carried out at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.

-

Non-specific Binding: To determine non-specific binding, a high concentration of a non-labeled opioid ligand, such as naltrexone, is added to a set of wells.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer.

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of LY2795050 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

[³⁵S]GTPγS Functional Assays

This functional assay is used to determine the antagonist potency (Kb) of LY2795050 by measuring its ability to inhibit agonist-stimulated G-protein activation.

Detailed Methodology:

-

Membrane Preparation: Similar to the binding assays, membranes are prepared from cells expressing the opioid receptor of interest.

-

Assay Buffer: The assay buffer typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

-

Incubation: Cell membranes are pre-incubated with various concentrations of LY2795050. Following the pre-incubation, a fixed concentration of a standard agonist for the specific receptor (e.g., U50,488 for KOR) and [³⁵S]GTPγS are added. The mixture is incubated at 30°C for a defined period (e.g., 60 minutes).

-

Basal and Non-specific Binding: Basal binding is measured in the absence of an agonist, while non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Filtration and Quantification: The assay is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The concentration of LY2795050 that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50) is determined. The antagonist potency (Kb) is then calculated using the Schild equation by performing the assay with multiple concentrations of the agonist in the presence of different concentrations of LY2795050.

Signaling Pathways of Kappa and Mu Opioid Receptors

Both kappa and mu opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gi/o proteins. Upon activation by an agonist, these receptors initiate a signaling cascade that leads to various cellular effects. LY2795050, as an antagonist, blocks these downstream effects at the KOR.

References

- 1. Synthesis and evaluation of 11C-LY2795050 as a κ-opioid receptor antagonist radiotracer for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of [11C]LY2795050 as a Novel Kappa Opioid Receptor Antagonist Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Rapid-Onset Anti-Stress Effects of a Kappa-Opioid Receptor Antagonist, LY2795050, Against Immobility in an Open Space Swim Paradigm in Male and Female Mice [frontiersin.org]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

In Vitro Characterization of LY2795050: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of LY2795050, a selective antagonist of the kappa-opioid receptor (KOR). The following sections detail its binding affinity, functional antagonism, and the experimental methodologies used for its evaluation.

Core Data Presentation

The in vitro properties of LY2795050 have been quantified through various binding and functional assays. The data presented below summarizes its high affinity and selectivity for the human kappa-opioid receptor.

Table 1: In Vitro Binding Affinity of LY2795050 at Cloned Human Opioid Receptors

| Receptor | Kᵢ (nM) | Radioligand | Cell Line | Reference |

| Kappa (KOR) | 0.72 | [³H]Diprenorphine | Cloned human KOR | [1][2] |

| Mu (MOR) | 25.8 | [³H]Diprenorphine | Cloned human MOR | [3][4] |

| Delta (DOR) | 153 | [³H]Diprenorphine | Cloned human DOR | [3] |

Table 2: In Vitro Functional Antagonist Potency of LY2795050

| Receptor | Kₑ (nM) / Kₐ (nM) | Assay Type | Agonist | Reference |

| Kappa (KOR) | 0.63 | Functional Antagonism | U-69,593 | [3] |

| Mu (MOR) | 6.8 | Functional Antagonism | DAMGO | [3] |

| Delta (DOR) | 83.3 | Functional Antagonism | SNC80 | [3] |

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited for the characterization of LY2795050.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (CHO-hKOR).

-

Radioligand: [³H]U-69,593 (a selective KOR agonist) or [³H]Diprenorphine (a non-selective opioid antagonist).

-

Test Compound: LY2795050.

-

Non-specific Binding Control: High concentration of an unlabeled ligand (e.g., 10 µM U-69,593 or naloxone).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (GF/C).

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: CHO-hKOR cell membranes are prepared and protein concentration is determined.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, radioligand (final concentration ~0.5-1.0 nM), and cell membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, a high concentration of unlabeled ligand, and cell membrane suspension.

-

Compound Competition: Varying concentrations of LY2795050, radioligand, and cell membrane suspension.

-

-

Incubation: Incubate the plates for 60 minutes at 25°C to allow the binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the LY2795050 concentration.

-

Determine the IC₅₀ value (the concentration of LY2795050 that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

[³⁵S]GTPγS Binding Functional Assay

This functional assay measures the ability of a compound to modulate G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation by an agonist. As an antagonist, LY2795050 is evaluated for its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Materials:

-

Cell Membranes: Membranes from CHO cells stably expressing the human KOR (CHO-hKOR).

-

Radioligand: [³⁵S]GTPγS.

-

Agonist: A known KOR agonist (e.g., U-69,593).

-

Test Compound: LY2795050.

-

GDP: Guanosine diphosphate.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

Non-specific Binding Control: High concentration of unlabeled GTPγS (10 µM).

-

96-well microplates.

-

Glass fiber filters (GF/C).

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add the following in a final volume of 1 mL:

-

Cell membranes (approximately 15 µg of protein).

-

Assay buffer containing GDP (10 µM).

-

A fixed concentration of the KOR agonist (e.g., EC₅₀ concentration of U-69,593).

-

Varying concentrations of LY2795050.

-

For basal binding, no agonist or antagonist is added.

-

For agonist-stimulated binding, only the agonist is added.

-

-

Pre-incubation: Pre-incubate the plate for 15 minutes at 30°C.

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to a final concentration of approximately 0.05 nM to start the reaction.

-

Incubation: Incubate the plate for 60 minutes at 25°C.

-

Filtration and Washing: Terminate the incubation by rapid filtration through GF/C filters, followed by washing with ice-cold buffer.

-

Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Determine the agonist-stimulated [³⁵S]GTPγS binding.

-

Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the LY2795050 concentration.

-

Determine the IC₅₀ value for LY2795050.

-

Calculate the antagonist dissociation constant (Kₑ) using the Schild equation: Kₑ = [Antagonist] / (Dose Ratio - 1), where the dose ratio is the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist.

-

Visualizations

Kappa-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the kappa-opioid receptor and the antagonistic action of LY2795050.

Experimental Workflow: Radioligand Competition Binding Assay

The diagram below outlines the key steps in the radioligand competition binding assay.

Logical Relationship: Determination of Antagonist Potency (Kₑ)

The following diagram illustrates the logical flow for determining the antagonist potency (Kₑ) of LY2795050 using a functional assay.

References

- 1. benchchem.com [benchchem.com]

- 2. Kinetic modeling of 11C-LY2795050, a novel antagonist radiotracer for PET imaging of the kappa opioid receptor in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]

preclinical studies of LY2795050 in rodent models

An In-Depth Technical Guide to the Preclinical Evaluation of LY2795050 in Rodent Models

Introduction

LY2795050 is a selective, short-acting antagonist of the kappa-opioid receptor (KOR).[1] The KOR system, along with its endogenous ligand dynorphin, is implicated in the pathophysiology of stress, depression, anxiety, and substance abuse disorders.[2][3][4] Antagonism of the KOR is therefore a promising therapeutic strategy for central nervous system dysfunctions.[1] This technical guide provides a comprehensive overview of the , focusing on its binding characteristics, pharmacokinetic profile, and behavioral effects. Detailed experimental protocols and data are presented to support researchers and professionals in the field of drug development.

Mechanism of Action: KOR Antagonism

LY2795050 exerts its effects by competitively blocking the kappa-opioid receptor, thereby preventing the binding of endogenous agonists like dynorphin. KOR activation, particularly in brain regions associated with reward and mood, leads to aversive and depressant-like states, partly by suppressing dopamine and serotonin release.[5] By antagonizing KOR, LY2795050 disinhibits these neurotransmitter systems, which is hypothesized to underlie its anti-stress and antidepressant-like effects.

Caption: KOR antagonism by LY2795050 blocks dynorphin-mediated signaling.

Quantitative Data Summary

The following tables summarize the binding affinity, antagonist potency, and in vivo behavioral effects of LY2795050 observed in preclinical studies.

Table 1: In Vitro Receptor Binding Affinity and Antagonist Potency

This table presents the binding affinity (Ki) and antagonist potency (Kb) of LY2795050 for cloned human opioid receptors. Lower values indicate higher affinity and potency.

| Receptor | Binding Affinity (Ki, nM) | Antagonist Potency (Kb, nM) | Selectivity (KOR vs. MOR/DOR) |

| Kappa (KOR) | 0.72[1][3][6][7] | 0.63[6][7][8] | - |

| Mu (MOR) | 25.8[6][7][9] | 6.8[6][7][8] | >35-fold over MOR[3][10] |

| Delta (DOR) | 153[6][7] | 83.3[6][7][8] | >212-fold over DOR[10] |

Table 2: In Vivo Efficacy in Rodent Behavioral Models

This table details the doses and outcomes of LY2795050 in behavioral paradigms using C57BL/6J mice.

| Behavioral Assay | Animal Model | LY2795050 Dose (i.p.) | Pretreatment Time | Key Finding |

| KOR Agonist-Induced Locomotor Depression | Male Mice | 0.32 mg/kg | 15 min | Prevented locomotor depressant effects of KOR agonist U50,488.[6][8] |

| Male Mice | 0.32 mg/kg | 3 or 24 hrs | Ineffective, indicating a short duration of action (<3 h).[6] | |

| Male Mice | 0.032 mg/kg | 15 min | Inactive, demonstrating dose-dependence.[6] | |

| Open Space Swim (OSS) Stress Paradigm | Male Mice | 0.32 mg/kg | 1 min | Decreased immobility.[6] |

| Male & Female Mice | 0.32 mg/kg | 15 min | Decreased immobility in both sexes.[6] | |

| Male & Female Mice | 0.032 mg/kg | 15 min | Inactive in the OSS assay.[6] |

Experimental Protocols

Detailed methodologies for key preclinical evaluations of LY2795050 are provided below.

In Vitro Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of LY2795050 for opioid receptors.

-

Objective: To measure the ability of LY2795050 to displace a radiolabeled ligand from cloned human kappa, mu, and delta opioid receptors.

-

Materials:

-

Procedure:

-

Receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of LY2795050.

-

A parallel set of tubes containing the radioligand and a high concentration of naltrexone is used to determine non-specific binding.

-

Following incubation to equilibrium, the mixture is rapidly filtered to separate bound from free radioligand.

-

The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data are analyzed using non-linear regression to calculate the IC50 value (the concentration of LY2795050 that inhibits 50% of specific radioligand binding).

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Ex Vivo Brain Tissue Distribution in Rodents

This protocol assesses the brain uptake and regional distribution of LY2795050.

Caption: Workflow for ex vivo rodent biodistribution studies.

-

Objective: To quantify the concentration of LY2795050 in different brain regions over time.

-

Animal Model: Male Sprague-Dawley rats (230-280g) or wild-type and KOR knockout mice.[2][3][4][11]

-

Procedure:

-

LY2795050 is dissolved in saline and administered via the lateral tail vein (e.g., 1 mg/kg).[11]

-

Groups of animals are sacrificed at various time points post-injection (e.g., 10, 20, 40, 60 minutes).[11]

-

The brain is rapidly removed, and specific regions like the striatum (high KOR density) and cerebellum (low KOR density) are dissected and weighed.[11]

-

Tissue samples are homogenized in four volumes (w/v) of acetonitrile containing 0.1% formic acid.[11]

-

The homogenate is centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).[2][3][11]

-

LY2795050 is detected by monitoring the precursor-to-product ion transition (m/z 408.3 to 259.9).[11]

-

Concentrations are determined by comparing against a standard curve prepared from brain tissue of untreated rats.[11]

-

-

Results: These studies showed that LY2795050 has rapid brain uptake followed by a relatively fast washout.[11] It also showed differential distribution, with higher concentrations in the KOR-rich striatum compared to the cerebellum.[11]

KOR Agonist-Induced Locomotor Depression

This protocol evaluates the ability of LY2795050 to block the behavioral effects of a KOR agonist.

Caption: Experimental workflow for the locomotor depression assay.

-

Objective: To assess the in vivo KOR antagonist activity of LY2795050.

-

Apparatus: Rectangular transparent plastic cages equipped with perpendicular photocell beams to detect movement (beam breaks).[8]

-

Procedure:

-

Mice are divided into groups (e.g., Vehicle + Vehicle, Vehicle + U50,488, LY2795050 + U50,488).

-

Mice are pretreated with LY2795050 or vehicle via intraperitoneal (i.p.) injection.[6]

-

After the specified pretreatment time (e.g., 15 min, 3 h, 24 h), mice are injected with the KOR agonist U50,488 (10 mg/kg) or vehicle.[6]

-

Immediately following the second injection, each mouse is placed individually into a locomotor activity cage.[8]

-

Horizontal locomotor activity (number of beam breaks) is recorded for a set duration (e.g., 90 minutes).[8]

-

Data are analyzed to determine if pretreatment with LY2795050 prevents the locomotor depression typically caused by U50,488.

-

Conclusion

Preclinical studies in rodent models have established LY2795050 as a potent and selective KOR antagonist with a rapid onset and short duration of action.[6] In vitro assays confirm its high affinity for the KOR with significant selectivity over MOR and DOR.[3][6][7] In vivo studies in rats demonstrate that the compound readily enters the brain and distributes to KOR-rich regions.[11] Behavioral studies in mice show that LY2795050 effectively and dose-dependently blocks the effects of a KOR agonist and exhibits anti-stress effects in the open space swim paradigm.[6] Collectively, these findings validate the mechanism of action and provide a strong rationale for the clinical development of LY2795050 for neuropsychiatric disorders. The detailed data and protocols presented herein serve as a valuable resource for researchers continuing to investigate this and similar compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and evaluation of 11C-LY2795050 as a κ-opioid receptor antagonist radiotracer for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of [11C]LY2795050 as a Novel Kappa Opioid Receptor Antagonist Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 6. frontiersin.org [frontiersin.org]

- 7. Rapid-Onset Anti-Stress Effects of a Kappa-Opioid Receptor Antagonist, LY2795050, Against Immobility in an Open Space Swim Paradigm in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Rapid-Onset Anti-Stress Effects of a Kappa-Opioid Receptor Antagonist, LY2795050, Against Immobility in an Open Space Swim Paradigm in Male and Female Mice [frontiersin.org]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. Kinetic modeling of 11C-LY2795050, a novel antagonist radiotracer for PET imaging of the kappa opioid receptor in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

The Selective Kappa Opioid Receptor Antagonist LY2795050: A Technical Overview of its Interaction with the Dynorphin/KOR System

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynorphin/kappa opioid receptor (KOR) system is a critical modulator of mood, stress, and reward pathways in the central nervous system.[1][2][3] Dysregulation of this system has been implicated in a range of psychiatric and neurological disorders, including depression, anxiety, and substance use disorders.[2][4][5] LY2795050 has emerged as a potent and selective antagonist of the KOR, offering a valuable pharmacological tool for investigating the therapeutic potential of KOR antagonism.[6][7] This technical guide provides an in-depth analysis of LY2795050's effects on the dynorphin/KOR system, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Core Properties of LY2795050

LY2795050, chemically identified as (3-chloro-4-(4-(((2S)-2-pyridin-3-ylpyrrolidin-1-yl)methyl) phenoxy)benzamide)), is a short-acting, selective KOR antagonist.[6][7][8] Its high affinity and selectivity for the KOR over other opioid receptors make it a precise tool for studying the physiological and behavioral consequences of KOR blockade.[9][10]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological parameters of LY2795050.

Table 1: In Vitro Binding Affinity and Antagonist Potency of LY2795050 at Human Opioid Receptors [7][11]

| Receptor | Binding Affinity (Ki, nM) | Antagonist Potency (Kb, nM) |

| Kappa (KOR) | 0.72 | 0.63 |

| Mu (MOR) | 25.8 | 6.8 |

| Delta (DOR) | 153 | 83.3 |

Table 2: In Vivo Receptor Occupancy of LY2795050 in Rhesus Monkeys [10][12]

| Receptor | ED50 (µg/kg) |

| Kappa (KOR) | 15.6 |

| Mu (MOR) | 119 |

Table 3: In Vivo Behavioral Effects of LY2795050 in Mice [7]

| Behavioral Assay | Animal Model | Dose (mg/kg, i.p.) | Effect |

| Locomotor Activity | C57BL/6J Mice | 0.32 | Prevented U50,488-induced locomotor depression |

| Open Space Swim | C57BL/6J Mice | 0.32 | Decreased immobility |

| Forced Swim Test | C57BL/6J Male Mice | 0.1 | Decreased immobility |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the effects of LY2795050.

In Vitro Radioligand Competition Binding Assay

This assay measures the binding affinity of a compound to a specific receptor.[4][9]

Protocol:

-

Membrane Preparation: Prepare cell membranes from cell lines expressing cloned human kappa, mu, or delta opioid receptors.

-

Incubation: Incubate the cell membranes with a specific radioligand (e.g., [3H]U-69,593 for KOR) and varying concentrations of the unlabeled competitor drug (LY2795050).

-

Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay determines the ability of a compound to act as an agonist, antagonist, or inverse agonist at a G protein-coupled receptor (GPCR).[13][14]

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the KOR.

-

Incubation: Incubate the membranes with GDP, the test compound (LY2795050), a KOR agonist (e.g., U-50,488), and [35S]GTPγS.

-

Reaction Termination: Stop the reaction by rapid filtration.

-

Detection: Measure the amount of [35S]GTPγS bound to the G proteins using a scintillation counter.

-

Data Analysis: To assess antagonist activity, measure the ability of LY2795050 to inhibit agonist-stimulated [35S]GTPγS binding. The antagonist dissociation constant (Kb) can be determined from these data.[15]

Forced Swim Test (FST)

The FST is a rodent behavioral test used to screen for antidepressant-like activity.[16][17][18][19]

Protocol:

-

Apparatus: Use a transparent cylindrical container (e.g., 50 cm high, 20 cm diameter) filled with water (24-30°C) to a depth where the animal cannot touch the bottom.[16][19]

-

Acclimation: Allow animals to acclimate to the testing room.

-

Pre-test (for rats): On the first day, place the rat in the water for 15 minutes.[20]

-

Test: 24 hours after the pre-test (for rats) or on the single test day (for mice), administer the test compound (LY2795050) or vehicle. After a specified pretreatment time, place the animal in the water for a 5-6 minute session.[7][18]

-

Scoring: Record the duration of immobility, defined as the time the animal spends floating with only minor movements necessary to keep its head above water.

-

Data Analysis: Compare the immobility time between the drug-treated and vehicle-treated groups. A significant decrease in immobility is indicative of an antidepressant-like effect.[18]

Visualizations

The following diagrams illustrate key concepts related to the dynorphin/KOR system and the experimental evaluation of LY2795050.

Figure 1: KOR Signaling Pathway and LY2795050 Antagonism.

Figure 2: Experimental Workflow for LY2795050 Characterization.

Conclusion

LY2795050 is a well-characterized, potent, and selective KOR antagonist. Its pharmacological profile, established through a combination of in vitro and in vivo studies, demonstrates its utility as a research tool and a potential therapeutic agent. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for scientists and researchers working to further elucidate the role of the dynorphin/KOR system in health and disease and to advance the development of novel KOR-targeted therapeutics.

References

- 1. 11C-LY2795050 as a novel antagonist tracer for PET scan of the kappa (κ) and mu (µ) opioid receptors | Iranian Chemist [irchemist.com]

- 2. Dynorphin/Kappa Opioid Receptor Signaling in Preclinical Models of Alcohol, Drug, and Food Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of the dynorphin/κ opioid receptor system in anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of 11C-LY2795050 as a κ-opioid receptor antagonist radiotracer for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | Rapid-Onset Anti-Stress Effects of a Kappa-Opioid Receptor Antagonist, LY2795050, Against Immobility in an Open Space Swim Paradigm in Male and Female Mice [frontiersin.org]

- 8. Rapid-Onset Anti-Stress Effects of a Kappa-Opioid Receptor Antagonist, LY2795050, Against Immobility in an Open Space Swim Paradigm in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of [11C]LY2795050 as a Novel Kappa Opioid Receptor Antagonist Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of the In vivo Selectivity of a new Kappa Opioid Receptor Antagonist PET Tracer [11C]LY2795050 in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. Determination of the in vivo selectivity of a new κ-opioid receptor antagonist PET tracer 11C-LY2795050 in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. animal.research.wvu.edu [animal.research.wvu.edu]

- 17. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lasa.co.uk [lasa.co.uk]

- 19. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Pharmacokinetics of LY2795050: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of LY2795050, a selective kappa-opioid receptor (KOR) antagonist. The information is compiled from preclinical and clinical studies, with a focus on quantitative data and detailed experimental methodologies.

Core Pharmacokinetic Properties

LY2795050 has been primarily investigated as a positron emission tomography (PET) imaging agent, [11C]LY2795050, for quantifying KOR in the brain. Its pharmacokinetic profile is characterized by rapid central nervous system (CNS) penetration, favorable kinetics for imaging, and a moderate rate of peripheral metabolism.

Table 1: In Vitro Receptor Binding Affinities of LY2795050[1][2][3][4]

| Receptor | Binding Affinity (Ki, nM) |

| Kappa Opioid Receptor (KOR) | 0.72 |

| Mu Opioid Receptor (MOR) | 25.8 |

| Delta Opioid Receptor (DOR) | 153 |

Table 2: In Vivo Receptor Occupancy of LY2795050 in Rhesus Monkeys[4]

| Receptor | Effective Dose 50 (ED50, µg/kg) |

| KOR | 15.6 |

| MOR | 119 |

Table 3: Pharmacokinetic Parameters of [11C]LY2795050 in Rhesus Monkeys[5][6]

| Parameter | Value |

| Peripheral Metabolism (% parent compound at 30 min) | ~40% |

| Brain Uptake Kinetics (regional activity peak times) | < 20 minutes |

Experimental Protocols

In Vitro Radioligand Competition Binding Assays

The in vitro binding affinity of LY2795050 was determined using radioligand competition binding assays.[1][2] While the specific radioligands used are not detailed in the provided results, this standard technique involves incubating the compound of interest (LY2795050) at various concentrations with cell membranes expressing the target receptors (KOR, MOR, DOR) and a radiolabeled ligand known to bind to that receptor. The concentration of LY2795050 that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Ex Vivo Tissue Concentration Analysis in Rodents

Microdosing studies in Sprague-Dawley rats were conducted to assess brain uptake and distribution.[1]

-

Dosing: LY2795050 was administered intravenously at a dose of 3 µg/kg.

-

Sample Collection: Brain tissue (striatum and cerebellum) was collected at various time points post-injection.

-

Sample Preparation: Four volumes of acetonitrile containing 0.1% formic acid were added to the tissue samples, which were then homogenized using an ultrasonic probe and centrifuged. The supernatant was diluted for analysis.

-

LC-MS/MS Analysis: An Agilent model 1200 HPLC system coupled with an API 4000 mass spectrometer was used.

-

Column: C18 column (2.1 × 50 mm).

-

Mobile Phase: 22% acetonitrile with 0.1% formic acid.

-

Detection: Monitoring the precursor to product ion transition with a mass to charge ratio (m/z) of 408.3 to 259.9.

-

PET Imaging Studies in Rhesus Monkeys

-

Animal Preparation: Rhesus monkeys were immobilized with ketamine and anesthetized with isoflurane. An indwelling port was placed in a femoral artery for blood sampling.[3]

-

Radiotracer Administration: [11C]LY2795050 was administered via an infusion pump over 1 minute.[3]

-

PET Scanning: A Focus 220 scanner was used. A 10-minute transmission scan for attenuation correction was performed before radiotracer injection. Emission data were collected for 120 minutes.[3]

-

Arterial Blood Sampling: Arterial blood samples were collected to measure the input function.

PET Imaging Studies in Humans

-

Subjects: Healthy human subjects were enrolled in test-retest studies.[4]

-

Radiotracer Administration: Subjects underwent two 90-minute PET scans with [11C]LY2795050 on the same day.[4]

-

Image Analysis: The two-tissue compartment (2TC) model and multilinear analysis-1 (MA1) were identified as appropriate for quantifying [11C]LY2795050 binding parameters in the human brain.[4][5]

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of LY2795050 as a KOR antagonist.

Experimental Workflow for Preclinical Pharmacokinetic Assessment

References

- 1. Synthesis and Evaluation of [11C]LY2795050 as a Novel Kappa Opioid Receptor Antagonist Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of 11C-LY2795050 as a κ-opioid receptor antagonist radiotracer for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. Test-retest reproducibility of binding parameters in humans with 11C-LY2795050, an antagonist PET radiotracer for the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic modeling of (11)C-LY2795050, a novel antagonist radiotracer for PET imaging of the kappa opioid receptor in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to LY2795050 for Depression and Anxiety Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2795050 is a potent and selective antagonist of the kappa-opioid receptor (KOR) that has garnered significant interest for its potential therapeutic application in mood and anxiety disorders. This technical guide provides a comprehensive overview of LY2795050, consolidating key preclinical and clinical research findings. It details the compound's mechanism of action, binding affinity and selectivity, pharmacokinetic profile, and efficacy in established animal models of depression and anxiety. Furthermore, this guide outlines detailed experimental protocols for researchers investigating LY2795050 and its radiolabeled counterpart, [11C]LY2795050, a valuable tool for in vivo imaging of KOR in the human brain.

Introduction

The kappa-opioid receptor (KOR) and its endogenous ligand, dynorphin, are key components of the brain's response to stress. Dysregulation of the KOR system has been implicated in the pathophysiology of major depressive disorder (MDD) and anxiety disorders.[1] KOR antagonists, such as LY2795050, represent a novel therapeutic strategy by blocking the effects of dynorphin, thereby mitigating stress-induced negative affective states. LY2795050 is a short-acting, selective KOR antagonist that has demonstrated promising antidepressant- and anxiolytic-like effects in preclinical studies.[2][3] Its development as a positron emission tomography (PET) radiotracer, [11C]LY2795050, has further enabled the investigation of KOR's role in human psychopathology.[1][3]

Mechanism of Action

LY2795050 exerts its pharmacological effects by competitively binding to and blocking the activation of the KOR, a G protein-coupled receptor (GPCR).[1] Under normal physiological conditions, the binding of dynorphin to KOR initiates a signaling cascade that contributes to dysphoria, anhedonia, and other negative affective states associated with stress. By antagonizing this interaction, LY2795050 is hypothesized to alleviate these symptoms.

Figure 1: Simplified signaling pathway of the Kappa-Opioid Receptor and the antagonistic action of LY2795050.

Quantitative Data

Binding Affinity and Selectivity

LY2795050 exhibits high affinity for the human KOR with notable selectivity over other opioid receptors. The binding affinities (Ki) are summarized in the table below.

| Receptor | Binding Affinity (Ki, nM) | Reference |

| Kappa-Opioid Receptor (KOR) | 0.72 | [1] |

| Mu-Opioid Receptor (MOR) | 25.8 | [1] |

| Delta-Opioid Receptor (DOR) | 153 | [4] |

| Table 1: In vitro binding affinities of LY2795050 for human opioid receptors. |

Preclinical Efficacy in Depression Models

The antidepressant-like effects of LY2795050 have been evaluated in the open space swim paradigm, a mouse model of behavioral despair.

| Species | Model | Dose (mg/kg, i.p.) | Effect | Reference |

| Mouse (C57BL/6J) | Open Space Swim | 0.32 | Decreased immobility time | [2] |

| Table 2: Efficacy of LY2795050 in a preclinical model of depression-like behavior. |

Pharmacokinetics

Limited pharmacokinetic data is available from preclinical and early clinical studies. In rhesus monkeys, [11C]LY2795050 demonstrated a moderate rate of metabolism, with approximately 40% of the parent compound remaining at 30 minutes post-injection.[1][3] The tracer readily crosses the blood-brain barrier, with peak brain uptake occurring within 20 minutes.[1][3]

Experimental Protocols

Preclinical Behavioral Assessment: Open Space Swim Test

This protocol is adapted from studies evaluating the antidepressant-like effects of LY2795050 in mice.[2]

References

- 1. Synthesis and Evaluation of [11C]LY2795050 as a Novel Kappa Opioid Receptor Antagonist Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Synthesis and evaluation of 11C-LY2795050 as a κ-opioid receptor antagonist radiotracer for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radiosynthesis of [11C]LY2795050 for Preclinical and Clinical PET Imaging Using Cu(II)-Mediated Cyanation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with LY2795050

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of LY2795050, a selective kappa-opioid receptor (KOR) antagonist, for in vivo research. Detailed protocols for common behavioral assays in mice, alongside key quantitative data and a summary of its mechanism of action, are presented to facilitate the design and execution of preclinical studies.

Mechanism of Action

LY2795050 is a potent and selective antagonist of the kappa-opioid receptor (KOR).[1] In vivo, it acts by blocking the binding of endogenous KOR agonists, such as dynorphin, to the receptor. This antagonism modulates downstream signaling pathways, including those involving dopamine and serotonin, which are implicated in mood, stress, and reward.[2] The therapeutic potential of LY2795050 is being investigated for various central nervous system disorders.

Quantitative Data Summary

The following tables summarize the key in vitro binding affinities and in vivo efficacy data for LY2795050.

Table 1: In Vitro Receptor Binding Affinity of LY2795050

| Receptor | Kᵢ (nM) |

| Kappa Opioid Receptor (KOR) | 0.72[1][3] |

| Mu Opioid Receptor (MOR) | 25.8[3] |

| Delta Opioid Receptor (DOR) | 153[4] |

Table 2: In Vivo Efficacy (ED₅₀) of LY2795050 in Rhesus Monkeys

| Receptor Target | ED₅₀ (µg/kg) |

| Kappa Opioid Receptor (KOR) | 15.6[3][5] |

| Mu Opioid Receptor (MOR) | 119[3][5] |

Experimental Protocols

Formulation of LY2795050 for In Vivo Studies

For intraperitoneal (i.p.) injection in mice, LY2795050 can be dissolved in a vehicle of 5% ethanol, 10% Tween 80, and 85% sterile water by volume.[6] It is recommended to prepare the solution fresh, within approximately 2 hours of use.[6]

Forced Swim Test (FST) in Mice

The Forced Swim Test is a common behavioral assay to assess antidepressant-like activity.

Materials:

-

LY2795050 solution

-

Vehicle solution

-

C57BL/6J mice (or other appropriate strain)

-

Cylindrical water tanks (e.g., 25 cm tall, 10 cm diameter)

-

Water at 23-25°C

-

Timers

-

Video recording equipment (optional, but recommended for unbiased scoring)

Procedure:

-

Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer LY2795050 (e.g., 0.1 mg/kg to 0.32 mg/kg) or vehicle via i.p. injection. A pretreatment time of 15 to 30 minutes is often effective.[1][6]

-

Swim Session: Gently place each mouse into a cylinder filled with water (approximately 15 cm deep) for a 6-minute session.[7][8][9] The water depth should be sufficient to prevent the mouse from touching the bottom with its tail or paws.

-

Observation and Scoring: During the last 4 minutes of the 6-minute session, record the total time the mouse remains immobile.[9] Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

-

Data Analysis: Compare the immobility time between the LY2795050-treated group and the vehicle-treated group. A significant decrease in immobility time in the treated group is indicative of an antidepressant-like effect.

Locomotor Activity Test in Mice

This test is crucial to rule out confounding effects of the compound on general motor activity when interpreting results from other behavioral tests like the FST.

Materials:

-

LY2795050 solution

-

Vehicle solution

-

C57BL/6J mice (or other appropriate strain)

-

Open field arenas equipped with automated photobeam detection systems or video tracking software.

Procedure:

-

Acclimation: Acclimate the mice to the testing room as described for the FST.

-

Drug Administration: Administer LY2795050 (e.g., 0.32 mg/kg) or vehicle via i.p. injection.[6] A 15-minute pretreatment time is typically used.[6]

-

Test Session: Place each mouse individually into the center of the open field arena.

-

Data Collection: Record locomotor activity for a specified duration, typically 60-90 minutes.[6] Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).

-

Data Analysis: Compare the locomotor activity parameters between the LY2795050-treated and vehicle-treated groups. LY2795050 at effective doses in the FST has been shown not to significantly alter locomotor activity on its own.[6] This test can also be used to assess the ability of LY2795050 to block the locomotor-depressant effects of a KOR agonist like U50,488.[6]

Visualizations

Caption: Kappa-Opioid Receptor Signaling Pathway.

Caption: In Vivo Experimental Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Determination of the in vivo selectivity of a new κ-opioid receptor antagonist PET tracer 11C-LY2795050 in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Rapid-Onset Anti-Stress Effects of a Kappa-Opioid Receptor Antagonist, LY2795050, Against Immobility in an Open Space Swim Paradigm in Male and Female Mice [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Rapid-Onset Anti-Stress Effects of a Kappa-Opioid Receptor Antagonist, LY2795050, Against Immobility in an Open Space Swim Paradigm in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Behavioural despair test - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Dissolution of LY2795050 for Injection

These application notes are intended for researchers, scientists, and drug development professionals working with the selective kappa-opioid receptor (KOR) antagonist, LY2795050. Proper dissolution is critical for ensuring the bioavailability and efficacy of this compound in both in vitro and in vivo studies.

Compound Information

-

Compound Name: LY2795050

-

Mechanism of Action: A potent and selective antagonist of the kappa-opioid receptor (KOR).[1][2][3] It has a high binding affinity for KOR with a Ki value of 0.72 nM.[1]

-

Primary Research Area: Central nervous system disorders, including depression, anxiety, and substance abuse.[3]

Solubility Data

LY2795050 is sparingly soluble in aqueous solutions and requires specific solvent systems for complete dissolution, especially for preparing stock solutions and formulations for injection. The following table summarizes the solubility of LY2795050 in various solvents and vehicle systems.

| Solvent/Vehicle System | Maximum Concentration | Observations | Reference |

| Dimethyl Sulfoxide (DMSO) | 50.0 mg/mL | - | [2] |

| Saline | 1.0 mg/mL | Used for initial dissolution before further dilution for rodent studies. | [4][5] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Results in a clear solution. | [1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Results in a clear solution. | [1] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Results in a clear solution. | [1] |

Experimental Protocols for Dissolution for Injection